molecular formula C21H25N B1673903 1'-benzyl-3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine] CAS No. 95417-67-7

1'-benzyl-3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine]

Cat. No.: B1673903
CAS No.: 95417-67-7
M. Wt: 291.4 g/mol
InChI Key: MLDCBJPLHBPJET-UHFFFAOYSA-N
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Description

1’-Benzyl-3,4-dihydro-2H-spiro[naphthalene-1,4’-piperidine] is a chemical compound that belongs to the class of spirocyclic compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-benzyl-3,4-dihydro-2H-spiro[naphthalene-1,4’-piperidine] typically involves the reaction of naphthalene derivatives with piperidine derivatives under specific conditions. One common method involves the use of a benzyl halide and a naphthalene derivative in the presence of a base, such as sodium hydride, to facilitate the formation of the spiro linkage . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient and consistent production of large quantities of the compound. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems to control temperature, pressure, and reagent flow rates.

Chemical Reactions Analysis

Types of Reactions

1’-Benzyl-3,4-dihydro-2H-spiro[naphthalene-1,4’-piperidine] can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce various reduced forms of the spiro compound .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1’-benzyl-3,4-dihydro-2H-spiro[naphthalene-1,4’-piperidine] exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The spirocyclic structure may allow for unique interactions with these targets, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2H-spiro[naphthalene-1,4’-piperidine]: Lacks the benzyl group, which may affect its biological activity and chemical reactivity.

    1-Benzyl-2-methylindol-3-yl-spiro(1H-isobenzofuran-3,4’-piperidine)-1’-yl-methanone: Another spirocyclic compound with different substituents, leading to different properties and applications.

Uniqueness

1’-Benzyl-3,4-dihydro-2H-spiro[naphthalene-1,4’-piperidine] is unique due to its specific spirocyclic structure and the presence of the benzyl group. This combination of features contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1'-benzylspiro[2,3-dihydro-1H-naphthalene-4,4'-piperidine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N/c1-2-7-18(8-3-1)17-22-15-13-21(14-16-22)12-6-10-19-9-4-5-11-20(19)21/h1-5,7-9,11H,6,10,12-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDCBJPLHBPJET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C3(C1)CCN(CC3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30241828
Record name 3,4-Dihydro-1'-(phenylmethyl)spiro[naphthalene-1(2H),4'-piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30241828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95417-67-7
Record name 3,4-Dihydro-1′-(phenylmethyl)spiro[naphthalene-1(2H),4′-piperidine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95417-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L 687384
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095417677
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dihydro-1'-(phenylmethyl)spiro[naphthalene-1(2H),4'-piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30241828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-687384
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NVE9K68QA3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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